3-Bromo-7-chlorobenzofuran chemical structure and CAS number
3-Bromo-7-chlorobenzofuran chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzofurans
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] The inherent aromaticity and the presence of a reactive furan ring make the benzofuran core an attractive starting point for the synthesis of a diverse array of functionalized molecules. Modifications to the benzofuran skeleton, such as halogenation, have been shown to significantly influence the biological activity and physicochemical properties of the resulting derivatives.[3] Halogenated benzofurans, in particular, have garnered considerable attention for their potential applications as antimicrobial, and anticancer agents.[4][5] This technical guide provides an in-depth focus on a specific, yet under-documented, member of this class: 3-Bromo-7-chlorobenzofuran.
Core Compound Identification: 3-Bromo-7-chlorobenzofuran
The subject of this guide is the benzofuran derivative with a bromine atom at the 3-position and a chlorine atom at the 7-position of the benzofuran ring system.
Chemical Structure
The chemical structure of 3-Bromo-7-chlorobenzofuran is as follows:
Caption: Chemical structure of 3-Bromo-7-chlorobenzofuran.
CAS Number
The Chemical Abstracts Service (CAS) Registry Number for 3-Bromo-7-chlorobenzofuran is 2759141-00-7 .
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-7-chlorobenzofuran is provided in the table below. It is important to note that due to the limited availability of published experimental data for this specific compound, some of these properties are predicted.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClO | - |
| Molecular Weight | 231.48 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMSO and DMF (predicted) | - |
Synthesis and Mechanistic Insights
Plausible Synthetic Pathway
A potential synthetic route is outlined below. This pathway is a hypothetical construct based on known benzofuran synthesis methodologies.
Caption: A plausible synthetic workflow for 3-Bromo-7-chlorobenzofuran.
Causality Behind Experimental Choices:
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Choice of Starting Materials: 2-Chloro-6-nitrophenol would serve as the precursor for the benzene ring portion of the benzofuran, incorporating the chloro-substituent at the desired position. The nitro group can be later reduced and diazotized to facilitate cyclization, or other cyclization strategies can be employed. Diethyl bromomalonate is a common reagent for constructing the furan ring in benzofuran synthesis.
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Formation of the Benzofuran Core: The reaction between the phenoxide of 2-chloro-6-nitrophenol and diethyl bromomalonate, followed by intramolecular cyclization, hydrolysis, and decarboxylation, is a classic approach to forming the benzofuran ring system.[5]
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Selective Bromination: The 3-position of the benzofuran ring is known to be susceptible to electrophilic substitution. Therefore, bromination of the 7-chlorobenzofuran intermediate using a reagent like N-bromosuccinimide (NBS) would be expected to yield the desired 3-bromo-7-chlorobenzofuran. The choice of NBS is predicated on its ability to provide a low concentration of bromine, which can enhance selectivity.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 3-Bromo-7-chlorobenzofuran is not available in public databases, the following table presents predicted data based on the analysis of structurally similar compounds and computational models. This data should be used for reference purposes only and requires experimental verification.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The proton at the 2-position would likely be a singlet at a higher chemical shift. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-155 ppm. The carbon bearing the bromine (C3) would be significantly shifted downfield. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) would be observed at m/z 230, with a characteristic M+2 peak of similar intensity due to the presence of both bromine and chlorine isotopes. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic and furan rings (~1600-1450 cm⁻¹), and C-O-C stretching of the furan ring (~1250-1050 cm⁻¹). C-Br and C-Cl stretching vibrations would be observed in the fingerprint region. |
Potential Applications in Drug Discovery and Development
While specific biological activities of 3-Bromo-7-chlorobenzofuran have not been reported, the benzofuran scaffold is a well-established pharmacophore. The introduction of halogen atoms can modulate various properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
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Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of halogenated benzofuran derivatives.[6] The presence of both bromine and chlorine in 3-Bromo-7-chlorobenzofuran could potentially enhance its antimicrobial properties.
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Anticancer Agents: Substituted benzofurans have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[4] The specific substitution pattern of 3-Bromo-7-chlorobenzofuran may confer unique cytotoxic or cytostatic effects.
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Enzyme Inhibition: The benzofuran nucleus can serve as a scaffold for the design of enzyme inhibitors. The electronic and steric properties imparted by the bromine and chlorine substituents could be exploited to achieve selective inhibition of specific enzymes.
Conclusion and Future Directions
3-Bromo-7-chlorobenzofuran is a halogenated benzofuran derivative with potential for applications in medicinal chemistry and materials science. While its synthesis and detailed characterization are not yet well-documented in the scientific literature, established synthetic methodologies for benzofurans provide a clear path for its preparation. The predicted physicochemical and spectroscopic properties outlined in this guide serve as a valuable starting point for researchers interested in exploring this compound.
Future research should focus on the development and optimization of a robust synthetic protocol for 3-Bromo-7-chlorobenzofuran, followed by comprehensive spectroscopic characterization to validate its structure and purity. Subsequent biological evaluation of this compound is warranted to explore its potential as an antimicrobial, anticancer, or other therapeutic agent. Such studies will contribute to a deeper understanding of the structure-activity relationships of halogenated benzofurans and may lead to the discovery of novel drug candidates.
References
Due to the limited specific literature on 3-Bromo-7-chlorobenzofuran, the references provided are for related compounds and general methodologies.
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Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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MDPI. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Retrieved from [Link]
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MDPI. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Retrieved from [Link]
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MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-1-benzofuran. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromo-3-(bromomethyl)-5-chloro-1-benzofuran. PubChem Compound Database. Retrieved from [Link]
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National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
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National Institutes of Health. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
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Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]
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ResearchGate. (2026). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
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Mattioli 1885. (2021). View of Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Retrieved from [Link]
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